molecular formula C14H22O B12807518 2-Phenyloctan-2-ol CAS No. 7252-61-1

2-Phenyloctan-2-ol

Cat. No.: B12807518
CAS No.: 7252-61-1
M. Wt: 206.32 g/mol
InChI Key: DGUQSFBPIPDIHN-UHFFFAOYSA-N
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Description

2-Phenyloctan-2-ol (C₁₄H₂₀O) is a tertiary alcohol characterized by an octanol backbone with a phenyl group attached to the second carbon. Tertiary alcohols like 2-phenyloctan-2-ol are typically less polar than primary or secondary alcohols due to steric hindrance, which reduces hydrogen bonding. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals or fragrances, though direct evidence of applications is sparse in the provided materials.

Properties

CAS No.

7252-61-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-phenyloctan-2-ol

InChI

InChI=1S/C14H22O/c1-3-4-5-9-12-14(2,15)13-10-7-6-8-11-13/h6-8,10-11,15H,3-5,9,12H2,1-2H3

InChI Key

DGUQSFBPIPDIHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyloctan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with octan-2-one under anhydrous conditions. The reaction typically proceeds as follows:

C6H5MgBr+C8H16OC6H5C(OH)C8H17+MgBrOHC_6H_5MgBr + C_8H_{16}O \rightarrow C_6H_5C(OH)C_8H_{17} + MgBrOH C6​H5​MgBr+C8​H16​O→C6​H5​C(OH)C8​H17​+MgBrOH

The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of 2-Phenyloctan-2-ol may involve similar synthetic routes but on a larger scale. The process includes the preparation of phenylmagnesium bromide in a controlled environment, followed by its reaction with octan-2-one. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyloctan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenyloctan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to 2-phenyloctane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.

Major Products Formed:

    Oxidation: 2-Phenyloctan-2-one.

    Reduction: 2-Phenyloctane.

    Substitution: 2-Phenyloctyl chloride or 2-Phenyloctyl bromide.

Scientific Research Applications

2-Phenyloctan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of fragrances and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenyloctan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with cell membranes or enzymes, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenyl-Substituted Alcohols

1-Methoxy-2-phenyloctan-2-ol
  • Structure : Differs by a methoxy (-OCH₃) group at the first carbon .
  • Synthesis : Synthesized via Pd-catalyzed reductive rearrangement of glycol derivatives. Two methods yielded 58% (Rf = 0.34, hexane/EtOAc 95:5) and 52% (Rf = 0.29, hexane/EtOAc 9:1), indicating solvent polarity impacts chromatographic behavior .
  • Key Spectral Data :
    • ¹H NMR (CDCl₃): Peaks at δ 6.88–7.29 (aromatic protons) and δ 1.20–3.60 (aliphatic chain) .
    • IR (ATR): Strong O-H stretch at ~3400 cm⁻¹ and C-O-C at ~1100 cm⁻¹ .

Comparison :

  • The methoxy group increases molecular weight (C₁₅H₂₄O₂, MW 236.35 vs. C₁₄H₂₀O, MW 204.31) and polarity, altering chromatographic mobility (lower Rf with higher EtOAc content).
5-(Oxiran-2-yl)-1-phenylpentan-2-ol
  • Structure: Features an epoxide (oxirane) group on the pentanol chain .
  • Synthesis : Achieved 78% yield via column chromatography (EtOAc/hexane gradient), higher than 1-methoxy-2-phenyloctan-2-ol, suggesting epoxide stability under reaction conditions .
  • Key Spectral Data :
    • ¹³C NMR: Peaks at δ 125.6–143.8 (aromatic carbons) and δ 50–60 (epoxide carbons) .

Comparison :

  • The epoxide introduces a reactive site for ring-opening reactions, absent in 2-phenyloctan-2-ol.
  • Shorter carbon chain (C₁₁H₁₄O₂ vs. C₁₄H₂₀O) reduces hydrophobicity, affecting solubility in nonpolar solvents.

Tertiary Alcohols with Aliphatic Chains

2-Methylpentan-2-ol
  • Structure : A smaller tertiary alcohol (C₆H₁₄O, MW 102.17) with a methyl group at C2 .
  • Properties :
    • Lower molecular weight results in a boiling point of ~120°C (estimated), compared to ~250°C for 2-phenyloctan-2-ol.
    • Higher volatility due to reduced van der Waals forces.

Comparison :

  • The phenyl group in 2-phenyloctan-2-ol enhances aromatic π-π interactions, increasing boiling point and solubility in aromatic solvents.

Bicyclic Analogs

2-Phenylbicyclo[1.1.1]pentane-2-ol
  • Structure : Rigid bicyclic framework with a phenyl group (C₁₁H₁₂O, MW 160.22) .
  • Properties: High strain energy from the bicyclo[1.1.1]pentane system increases reactivity in ring-opening reactions. Compact structure reduces solubility in nonpolar solvents compared to linear 2-phenyloctan-2-ol.

Comparison :

  • The bicyclic system imposes steric constraints, limiting conformational flexibility and altering reaction pathways (e.g., favoring ring-opening over nucleophilic substitution).

Data Tables

Table 1. Physical and Spectral Properties

Compound Molecular Formula Molecular Weight Key Spectral Features (¹H NMR δ) Synthesis Yield Rf Value
2-Phenyloctan-2-ol C₁₄H₂₀O 204.31 N/A N/A N/A
1-Methoxy-2-phenyloctan-2-ol C₁₅H₂₄O₂ 236.35 6.88–7.29 (aromatic) 58% 0.34 (hexane/EtOAc 95:5)
2-Methylpentan-2-ol C₆H₁₄O 102.17 1.20–1.50 (CH₃) N/A N/A

Table 2. Structural and Functional Comparisons

Compound Key Functional Groups Reactivity Insights
2-Phenyloctan-2-ol Tertiary alcohol Steric hindrance reduces nucleophilic attack
1-Methoxy-2-phenyloctan-2-ol Methoxy, alcohol Methoxy group directs electrophilic substitution
2-Phenylbicyclo[1.1.1]pentane-2-ol Bicyclic alcohol High strain enables unique ring-opening pathways

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